molecular formula C6H6F2N2 B15301870 2,3-difluoro-N-methylpyridin-4-amine

2,3-difluoro-N-methylpyridin-4-amine

Cat. No.: B15301870
M. Wt: 144.12 g/mol
InChI Key: KNQHLXJEVFMYEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2,3-difluoro-N-methylpyridin-4-amine, can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives using reagents such as Selectfluor® . Another method includes the diazotization of substituted 2-aminopyridines followed by fluorination .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents like AlF3 and CuF2 at elevated temperatures (450–500°C) . These methods yield a mixture of fluorinated products, which can be separated and purified using standard techniques.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,3-difluoro-N-methylpyridin-4-amine involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific targets, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3,5-Difluoropyridine

Uniqueness

2,3-Difluoro-N-methylpyridin-4-amine is unique due to the specific positioning of the fluorine atoms and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

2,3-difluoro-N-methylpyridin-4-amine

InChI

InChI=1S/C6H6F2N2/c1-9-4-2-3-10-6(8)5(4)7/h2-3H,1H3,(H,9,10)

InChI Key

KNQHLXJEVFMYEN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=C1)F)F

Origin of Product

United States

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